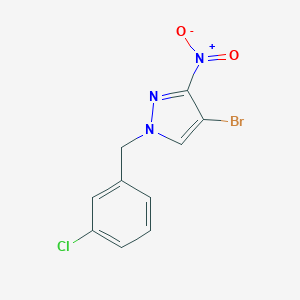
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 304.4 g/mol.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in inflammation, pain, and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and HDACs, as mentioned above. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide in lab experiments is that it is relatively easy to synthesize and is readily available. This compound has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide. One area of research is the development of new drugs that target COX-2 and HDACs. This compound has shown promise as a lead compound for the development of such drugs. Another area of research is the study of this compound in animal models of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been extensively studied. Finally, the safety and efficacy of this compound in humans need to be established before it can be considered for clinical use. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide involves the reaction of 3-pyridinecarboxamide with 2,2-dimethylthioacetic acid chloride in the presence of triethylamine. The reaction proceeds via an intermediate, which is then treated with ammonium hydroxide to yield the final product. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA, which has implications for the development of new drugs that target DNA-binding proteins. In pharmacology, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C11H15N3OS |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
SLKTWUAWOGJKRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
SMILES canónico |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)







